molecular formula C15H17NO B8154204 (3'-(Methoxymethyl)-[1,1'-biphenyl]-3-yl)methanamine

(3'-(Methoxymethyl)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B8154204
M. Wt: 227.30 g/mol
InChI Key: CDVNZEQIQRPTIF-UHFFFAOYSA-N
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Description

(3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxymethyl group attached to one of the phenyl rings and a methanamine group attached to the other phenyl ring. It has a molecular formula of C15H17NO and a molecular weight of 227.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromomethylbiphenyl with methanol in the presence of a base to form the methoxymethyl derivative. This intermediate is then reacted with ammonia or an amine to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the methanamine group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’-(Methoxymethyl)-[1,1’-biphenyl]-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxymethyl and methanamine groups allows for versatile chemical modifications and potential biological activities .

Properties

IUPAC Name

[3-[3-(methoxymethyl)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-11-13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9H,10-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVNZEQIQRPTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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